molecular formula C16H14O4 B12812068 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- CAS No. 143289-14-9

1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)-

Cat. No.: B12812068
CAS No.: 143289-14-9
M. Wt: 270.28 g/mol
InChI Key: KEHBEOOYFBDGRQ-QKPAOTATSA-N
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Description

1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aromatic ring formation: Starting from simpler aromatic compounds, the formation of the polycyclic structure can be achieved through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.

    Stereoselective synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or specific reaction conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch reactors: For precise control over reaction conditions and stereochemistry.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of aromatic rings or hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism by which 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- exerts its effects involves:

    Molecular targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Fluoranthene: A simpler PAH with fewer hydroxyl groups.

    Phenanthrene: Another PAH with a different ring structure.

    Chrysene: A PAH with a similar number of rings but different substitution patterns.

Uniqueness

1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is unique due to its specific stereochemistry and hydroxylation pattern, which may confer distinct chemical and biological properties compared to other PAHs.

Properties

CAS No.

143289-14-9

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(1R,2S,3R,10bR)-2,3-dihydro-1H-fluoranthene-1,2,3,10b-tetrol

InChI

InChI=1S/C16H14O4/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(20,12(9)10)15(19)14(13)18/h1-7,13-15,17-20H/t13-,14+,15-,16-/m1/s1

InChI Key

KEHBEOOYFBDGRQ-QKPAOTATSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C4[C@]2([C@@H]([C@H]([C@@H](C4=CC=C3)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2(C(C(C(C4=CC=C3)O)O)O)O

Origin of Product

United States

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